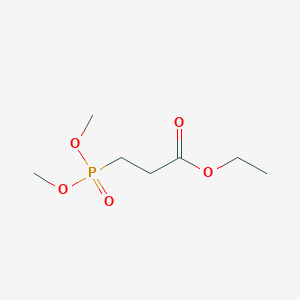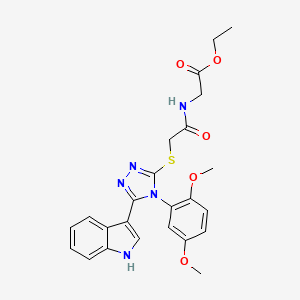
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, also known as DPMP, is a purine derivative that has been extensively studied for its potential applications in scientific research. DPMP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione acts as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This results in increased activity of the nervous system, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have potential neuroprotective effects, protecting against oxidative stress and reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione in lab experiments is its specificity for adenosine receptors, allowing for targeted investigation of the effects of adenosine on physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of this compound in experiments over extended periods of time.
Direcciones Futuras
There are a number of potential future directions for research involving 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, including investigating its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to investigate the mechanisms underlying this compound's neuroprotective effects, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione can be synthesized using a variety of methods, including the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and ethylene glycol in the presence of potassium carbonate. Another method involves the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and formaldehyde in the presence of acetic acid.
Aplicaciones Científicas De Investigación
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione has been used in a variety of scientific research applications, including as a tool for studying the effects of adenosine receptors on the nervous system. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-4-6-17-8-9(14-11(17)13-5-7-18)15(2)12(20)16(3)10(8)19/h18H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKADICHIBBILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)





![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)


![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)


![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)